molecular formula C18H22N2O2 B12707918 N-Desmethyl-N-acetyldoxylamine CAS No. 97143-66-3

N-Desmethyl-N-acetyldoxylamine

Cat. No.: B12707918
CAS No.: 97143-66-3
M. Wt: 298.4 g/mol
InChI Key: PZRMZDOVUNZFIK-UHFFFAOYSA-N
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Description

N-Desmethyl-N-acetyldoxylamine is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of doxylamine, a well-known antihistamine used to treat allergies and insomnia. The compound’s unique structure and properties make it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl-N-acetyldoxylamine typically involves the N-demethylation of doxylamine followed by acetylation. The process can be carried out using various reagents and catalysts under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl-N-acetyldoxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce different substituents to its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Desmethyl-N-acetyldoxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical probe.

    Medicine: Research explores its pharmacological properties and potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Desmethyl-N-acetyldoxylamine involves its interaction with specific molecular targets in the body. It may act on histamine receptors, similar to its parent compound doxylamine, but with distinct pharmacokinetic and pharmacodynamic profiles. The pathways involved include receptor binding and signal transduction, leading to various physiological effects.

Comparison with Similar Compounds

    Doxylamine: The parent compound, used as an antihistamine.

    Diphenhydramine: Another antihistamine with similar properties.

    Chlorpheniramine: A related compound with antihistamine activity.

Uniqueness: N-Desmethyl-N-acetyldoxylamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its reduced sedative effects compared to doxylamine make it a subject of interest for developing new therapeutic agents.

Properties

CAS No.

97143-66-3

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide

InChI

InChI=1S/C18H22N2O2/c1-15(21)20(3)13-14-22-18(2,16-9-5-4-6-10-16)17-11-7-8-12-19-17/h4-12H,13-14H2,1-3H3

InChI Key

PZRMZDOVUNZFIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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